2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride
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Description
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride is a chemical compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a bromine atom and a quinazoline ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline ring. One common method involves the reaction of 6-bromoaniline with formamide to form 6-bromoquinazoline. This intermediate is then reacted with 4-methylphenol under specific conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recr
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIPJCCJUDIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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